![molecular formula C10H7FO2S B121314 Methyl 5-fluoro-1-benzothiophene-2-carboxylate CAS No. 154630-32-7](/img/structure/B121314.png)
Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Overview
Description
Benzothiophene is a heterocyclic compound that consists of a benzene ring fused to a thiophene ring . Fluorinated benzothiophenes, such as the one you’re asking about, are likely to have unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the chemical behavior of the entire molecule.
Scientific Research Applications
Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines
“Methyl 5-fluorobenzo[b]thiophene-2-carboxylate” can be used in the synthesis of benzofuran and benzo[b]thiophen derivatives via a transition-metal-free one-pot process at room temperature . This protocol enables the synthesis of compounds with high reaction efficiency, mild conditions, simple methods, and a wide-ranging substrate scope .
Role in Medicinal Chemistry
Thiophene-based analogs, such as “Methyl 5-fluorobenzo[b]thiophene-2-carboxylate”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This highlights the potential of “Methyl 5-fluorobenzo[b]thiophene-2-carboxylate” in this field.
Material Science
“Methyl 5-fluorobenzo[b]thiophene-2-carboxylate” could potentially be used in the advancement of organic semiconductors . Thiophene-mediated molecules play a prominent role in this area .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “Methyl 5-fluorobenzo[b]thiophene-2-carboxylate” could be used in the development of these devices.
Organic Light-Emitting Diodes (OLEDs)
“Methyl 5-fluorobenzo[b]thiophene-2-carboxylate” could potentially be used in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene-mediated molecules have a significant role in this field .
properties
IUPAC Name |
methyl 5-fluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHCZSECUMYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625901 | |
Record name | Methyl 5-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1-benzothiophene-2-carboxylate | |
CAS RN |
154630-32-7 | |
Record name | Methyl 5-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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